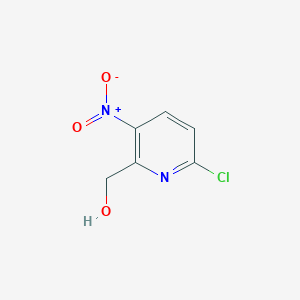
(6-Chloro-3-nitropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a hydroxymethyl group at the 2nd position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol typically involves the nitration of 2-chloropyridine followed by reduction and subsequent hydroxymethylation. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 3rd position. The resulting 6-chloro-3-nitropyridine is then reduced using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid to yield 6-chloro-3-aminopyridine. Finally, the hydroxymethylation is achieved by reacting 6-chloro-3-aminopyridine with formaldehyde under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
(6-Chloro-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation, or ammonia in methanol for aminolysis
Major Products Formed
Oxidation: (6-Chloro-3-nitropyridin-2-yl)carboxylic acid.
Reduction: (6-Chloro-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
(6-Chloro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
類似化合物との比較
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.
3-Nitropyridine: Lacks both the chloro and hydroxymethyl groups
Uniqueness
(6-Chloro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and hydroxymethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
生物活性
(6-Chloro-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study showed that this compound could inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for certain pathogens were reported as follows:
| Pathogen | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These results indicate that the compound may serve as a candidate for further development in treating bacterial infections .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, where it showed a dose-dependent response. The following table summarizes the antioxidant activity compared to standard compounds:
| Concentration (µg/ml) | % Inhibition | Standard Compound |
|---|---|---|
| 10 | 25 | Ascorbic Acid |
| 50 | 45 | Ascorbic Acid |
| 100 | 65 | Ascorbic Acid |
This indicates that this compound possesses notable antioxidant properties, contributing to its potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within microbial cells. It is believed to disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. For example, studies have shown that similar nitro-substituted pyridines can interfere with DNA synthesis and repair mechanisms in bacteria .
Case Studies
- Antibacterial Efficacy : A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
- Oxidative Stress Reduction : Another investigation focused on the compound's role in reducing oxidative stress in vitro. Cells treated with this compound exhibited lower levels of reactive oxygen species (ROS), suggesting that it may protect cellular integrity against oxidative damage.
特性
CAS番号 |
1204400-59-8 |
|---|---|
分子式 |
C6H5ClN2O3 |
分子量 |
188.57 g/mol |
IUPAC名 |
(6-chloro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2 |
InChIキー |
JPHGOJWJLRMPCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















